Methyl3-(1-ethyl-1H-pyrazol-5-YL)propiolate

Description

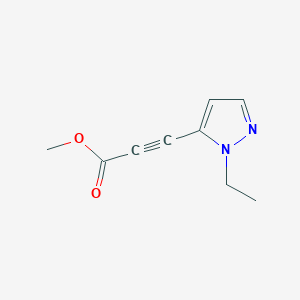

Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with an ethyl group and at the 5-position with a propiolate ester (methyl ester of propiolic acid). Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol. The propiolate group introduces a terminal alkyne moiety, which is highly reactive in cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry) and serves as a versatile building block in synthetic organic chemistry.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl 3-(2-ethylpyrazol-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H10N2O2/c1-3-11-8(6-7-10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |

InChI Key |

WTZYGLDIZWRPHC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Procedure

- Add 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate and 20 ml of dimethylformamide into a three-necked flask.

- Add 0.8g of NaH in batches, followed by the addition of dimethyl carbonate. The amount of dimethyl carbonate varies as shown in the table below.

- React the mixture at 110°C for 4 hours.

- After the reaction is complete, remove the unreacted dimethyl carbonate and some of the dimethylformamide solvent by distillation under reduced pressure. Pour the remaining mixture into 50 ml of water.

- Extract the aqueous layer three times with 20 ml of ethyl acetate each time. Combine the organic layers and wash with brine until the washings are neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation at atmospheric pressure.

- Obtain ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate as a pale yellow oily liquid by distillation under reduced pressure.

Experimental Results

The following table summarizes the results of different experiments, varying the amount of dimethyl carbonate and sodium hydride (NaH):

| Experiment | Ethyl 3-ethyl-5-pyrazolecarboxylate (mmol) | Dimethylformamide (ml) | NaH (g) | Dimethyl Carbonate (mmol) | Reaction Temperature (°C) | Reaction Time (h) | Yield (g) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 3 | 50 | 20 | 0.8 | 200 | 110 | 4 | 7.4 | 81.3 |

| 4 | 50 | 20 | 0.8 | 250 | 110 | 4 | 7.9 | 86.8 |

| 5 | 50 | 20 | 0.8 | 350 | 110 | 4 | 8.2 | 90.1 |

| 6 | 50 | 20 | 0.8 | 400 | 110 | 4 | 8.1 | 89.0 |

| 7 | 50 | 20 | 0.2 | 200 | 110 | 4 | 7.2 | 79.1 |

| 8 | 50 | 20 | 0.4 | 200 | 110 | 4 | 7.3 | 85.7 |

Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)

A visible light-promoted strategy has been adopted for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) moieties using substituted aromatic aldehydes and sterically hindered 3-methyl-1-phenyl-2-pyrazoline-5-one.

General Procedure

React substituted aldehydes (1 mmol) and 3-methyl-1-phenyl-2-pyrazoline-5-one (2 mmol) in the presence of visible light at room temperature. Completion of the reaction, consumption of starting materials, and appearance of the product can be monitored by thin layer chromatography (TLC). The reaction time typically ranges from 3 to 5 hours, yielding fair to excellent product yields.

Solvent Effects

The choice of solvent can significantly influence the yield of the reaction. The following table summarizes the effect of different solvents on the synthesis of compound 3f , which is a specific example of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols):

| Entry | Solvent | Time (h) | 1:2 (mmol) | % Yield |

|---|---|---|---|---|

| 1 | Methanol | 5 | 1:2 | 78 |

| 2 | Ethanol | 3 | 1:2 | 96 |

| 3 | Acetonitrile | 10 | 1:2 | 62 |

| 4 | Chloroform | 12 | 1:2 | 47 |

| 5 | Acetone | 18 | 1:2 | 35 |

| 6 | H2O | 23 | 1:2 | Traces |

| 7 | EtOAc | 18 | 1:2 | 32 |

| 8 | DCM | 18 | 1:2 | 28 |

| 9 | MeOH/H2O (1:1) | 8 | 1:2 | 68 |

| 10 | DMF | 8 | 1:2 | 60 |

Reaction conditions: 3-methyl-1-phenyl-2-pyrazoline-5-one (2 mmol) and 4-ethylbenzaldehyde (1 mmol) under blue LEDs at room temperature. Isolated yields.

Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This method describes the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) with high selectivity. 5-MTP is useful as an intermediate in the production of pharmaceutical and agricultural chemicals.

Chemical Reactions Analysis

Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

Scientific Research Applications

Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological pathways . This interaction can result in various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate and related pyrazole derivatives:

Key Observations:

- Alkyne Reactivity : The terminal alkyne in methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate distinguishes it from carboxylate esters (e.g., the pyridinyl derivative in ), enabling participation in click chemistry or Diels-Alder reactions .

- Substituent Effects: The ethyl group on the pyrazole nitrogen in the target compound may enhance solubility in non-polar solvents compared to methyl or pyridinyl substituents .

Stability and Physicochemical Properties

- Thermal Stability : Propiolate esters are generally less thermally stable than carboxylate esters due to the electron-deficient alkyne, which may lead to decomposition at elevated temperatures.

- Solubility : The ethyl group on the pyrazole nitrogen likely improves lipophilicity compared to the pyridinyl derivative , which has polar aromatic interactions.

Biological Activity

Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique molecular structure that includes a pyrazole ring and a propiolate functional group, which contribute to its pharmacological potential. This article delves into the biological activities of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : 178.19 g/mol

- Structural Features :

- Pyrazole ring with two nitrogen atoms.

- Ethyl substituent at position 1.

- Propiolate group at position 3.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate, can modulate inflammatory pathways. These compounds have shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study : A study demonstrated the efficacy of pyrazole derivatives in reducing inflammation markers in animal models, suggesting that Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate may exhibit similar effects .

Antimicrobial Activity

Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate has been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored. In vitro studies have shown that Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate can inhibit the proliferation of certain cancer cell lines.

Research Findings :

- A study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines, with an IC₅₀ value of approximately 25 µM .

The biological activity of Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.

- Modulation of Signaling Pathways : It potentially affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Interaction with Cellular Targets : The pyrazole moiety can interact with various cellular receptors, influencing cellular signaling and metabolic pathways.

Comparative Analysis

To better understand the uniqueness of Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate within its chemical class, a comparison with related compounds is presented below:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-YL)propiolate | C₉H₉N₃O₂ | Moderate anti-inflammatory |

| Ethyl 3-(1-ethyl-1H-pyrazol-5-yloxy)propanoate | C₁₁H₁₃N₃O₃ | Antimicrobial activity |

| Methyl 3-(1-methylpyrazolyl)propanoate | C₉H₉N₃O₂ | Weak anticancer effects |

This table illustrates how structural variations influence biological activities, highlighting the potential of Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate as a candidate for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.